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Compound of Interest

Compound Name: Sophoraflavanone G

Cat. No.: B1683828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Sophoraflavanone G (SG), a prenylated flavonoid isolated from the roots of Sophora

flavescens and other plants of the Sophora genus, has emerged as a promising natural

compound with potent anticancer activities.[1][2] This technical guide provides an in-depth

overview of the current understanding of SG's anticancer effects, focusing on its mechanisms

of action, relevant signaling pathways, and quantitative data from preclinical studies.

Cytotoxic and Proliferative Inhibition
Sophoraflavanone G exhibits significant cytotoxic and anti-proliferative effects across a range

of cancer cell lines. Its efficacy is most pronounced in leukemia and triple-negative breast

cancer (TNBC) cells.

Table 1: In Vitro Cytotoxicity of Sophoraflavanone G
(IC50 Values)
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Cell Line
Cancer
Type

IC50 Value
(µM)

Incubation
Time
(hours)

Assay Reference

HL-60

Human

Myeloid

Leukemia

20 48 MTT [1]

MDA-MB-231

Triple-

Negative

Breast

Cancer

Not explicitly

stated, but

effects

observed at

concentration

s of 10-40 µM

24, 48 MTT [3]

BT-549

Triple-

Negative

Breast

Cancer

Not explicitly

stated, but

effects

observed at

various

concentration

s

Not specified

CCK-8, EdU,

Colony

Formation

[4]

KG-1a

Acute

Myeloid

Leukemia

Not explicitly

stated, but

demonstrated

dose-

dependent

cytotoxicity

48 MTT [5]

EoL-1

Acute

Myeloid

Leukemia

Not explicitly

stated, but

demonstrated

dose-

dependent

cytotoxicity

48 MTT [5]

Induction of Apoptosis
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A primary mechanism underlying the anticancer activity of Sophoraflavanone G is the

induction of apoptosis, or programmed cell death. SG triggers apoptosis through both the

intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key molecular events in SG-induced apoptosis include:

Nuclear Condensation and DNA Fragmentation: Treatment with SG leads to characteristic

morphological changes of apoptosis, including chromatin condensation and fragmentation of

nuclear DNA.[3][6]

Activation of Caspases: SG activates key executioner caspases, such as caspase-3, as well

as initiator caspases including caspase-8 and caspase-9.[3][6] The cleavage of poly (ADP-

ribose) polymerase 1 (PARP-1) by activated caspase-3 is a hallmark of apoptosis and is

observed in SG-treated cells.[6]

Modulation of Bcl-2 Family Proteins: Sophoraflavanone G disrupts the balance of pro- and

anti-apoptotic proteins of the Bcl-2 family. It downregulates the expression of anti-apoptotic

proteins like Bcl-2 and Bcl-xL, while upregulating the expression of the pro-apoptotic protein

Bax.[3][6] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane

permeabilization.

Mitochondrial Dysfunction: The upregulation of Bax and downregulation of Bcl-2 leads to the

release of cytochrome c from the mitochondria into the cytoplasm.[3][6]

Reactive Oxygen Species (ROS) Production: SG has been shown to induce the production

of reactive oxygen species in cancer cells, which can contribute to the induction of apoptosis.

[3]

Diagram 1: Sophoraflavanone G-Induced Apoptotic
Pathways
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Caption: Sophoraflavanone G induces apoptosis via extrinsic and intrinsic pathways.
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Cell Cycle Arrest
Sophoraflavanone G can halt the progression of the cell cycle in cancer cells, preventing their

division and proliferation. Studies have shown that SG induces cell cycle arrest primarily at the

G0/G1 phase in human myeloid leukemia HL-60 cells.[1][7] More recent research on acute

myeloid leukemia cell lines (KG-1a and EoL-1) also confirmed the induction of G1 cell cycle

arrest.[5][8]

Diagram 2: Sophoraflavanone G-Induced G1 Cell Cycle
Arrest Workflow
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Caption: Workflow of Sophoraflavanone G inducing G1 phase cell cycle arrest.
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Modulation of Key Signaling Pathways
The anticancer effects of Sophoraflavanone G are mediated through its interaction with

multiple intracellular signaling pathways that are often dysregulated in cancer.

MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation,

differentiation, and survival. SG has been shown to suppress the activation of the MAPK

pathway in various cancer cells.[3][6] By inhibiting the phosphorylation of key MAPK proteins

such as ERK, SG can block downstream signaling that promotes cancer cell growth and

survival.[9]

PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell

growth, metabolism, and survival. Sophoraflavanone G has been found to inactivate this

pathway, particularly in triple-negative breast cancer.[4][10] It can suppress the phosphorylation

of PI3K and Akt.[11] In TNBC, SG has been shown to target the Epidermal Growth Factor

Receptor (EGFR), an upstream activator of the PI3K/Akt pathway.[4]

JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is

involved in cell proliferation and survival, and its aberrant activation is common in many

cancers. Sophoraflavanone G acts as a novel small-molecule inhibitor of STAT signaling by

targeting upstream kinases like JAKs and Src family kinases.[12][13] This inhibition leads to

decreased phosphorylation of STAT proteins, thereby blocking their pro-survival functions.[12]

NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a significant role in inflammation

and cancer. SG has been demonstrated to inhibit the NF-κB pathway.[9][14] It prevents the

translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of

pro-inflammatory and pro-survival genes.[14]
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Diagram 3: Overview of Signaling Pathways Targeted by
Sophoraflavanone G
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Click to download full resolution via product page

Caption: Sophoraflavanone G inhibits multiple oncogenic signaling pathways.

In Vivo Anticancer Effects
Preclinical animal studies have provided evidence for the in vivo anticancer efficacy of

Sophoraflavanone G. In a mouse xenograft model of triple-negative breast cancer,

administration of SG suppressed tumor growth.[4] This was associated with the inactivation of

the EGFR-PI3K-AKT signaling pathway within the tumor tissue.[4]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on

Sophoraflavanone G's anticancer effects.

Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells

to form a purple formazan product. The amount of formazan produced is directly proportional

to the number of living cells.

Protocol:

Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to

adhere overnight.

Treat the cells with various concentrations of Sophoraflavanone G or vehicle control

(DMSO) for the desired time periods (e.g., 24, 48 hours).

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate

for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50

value is determined from the dose-response curve.[3][6]

Apoptosis Analysis by Flow Cytometry (Annexin V-
FITC/PI Staining)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and

necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated

from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium

iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised

membranes (late apoptotic and necrotic cells).

Protocol:

Treat cancer cells with Sophoraflavanone G for the specified duration.

Harvest the cells by trypsinization and wash with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes

at room temperature.

Analyze the stained cells by flow cytometry. The percentages of cells in different quadrants

(viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+,

necrotic: Annexin V-/PI+) are quantified.[3]

Cell Cycle Analysis by Flow Cytometry (PI Staining)
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of

PI is directly proportional to the DNA content in the cell. This allows for the quantification of

cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

Treat cells with Sophoraflavanone G for the desired time.

Harvest and wash the cells with PBS.
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Fix the cells in ice-cold 70% ethanol overnight at -20°C.

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and

RNase A.

Incubate for 30 minutes in the dark at room temperature.

Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in

each phase of the cell cycle is determined using cell cycle analysis software.[1]

Western Blot Analysis
Principle: This technique is used to detect and quantify specific proteins in a complex

mixture. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and

then probed with specific primary antibodies followed by secondary antibodies conjugated to

an enzyme for detection.

Protocol:

Lyse Sophoraflavanone G-treated and control cells in RIPA buffer containing protease

and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA protein assay.

Separate equal amounts of protein on an SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies against the target proteins (e.g.,

caspases, Bcl-2 family proteins, phosphorylated and total forms of signaling proteins)

overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

The band intensities are quantified using densitometry software.[3][6]

Conclusion and Future Directions
Sophoraflavanone G demonstrates significant potential as a multi-targeted anticancer agent.

Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling

pathways provides a strong rationale for its further development. Future research should focus

on comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety in

various cancer models. Additionally, the identification of synergistic combinations with existing

chemotherapeutic agents could enhance its therapeutic potential. The data presented in this

guide underscore the importance of continued investigation into Sophoraflavanone G as a

promising candidate for cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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